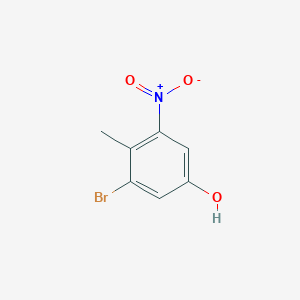

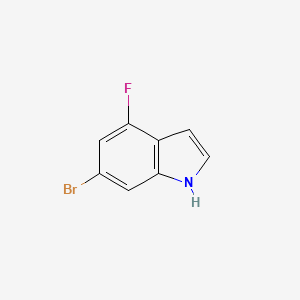

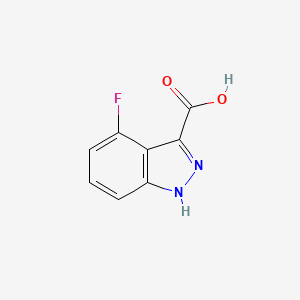

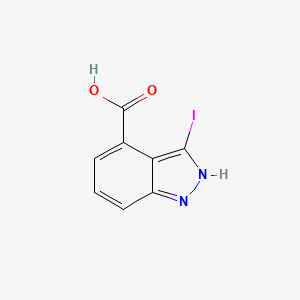

![molecular formula C7H4BrClN2 B1343725 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-61-6](/img/structure/B1343725.png)

3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Übersicht

Beschreibung

The compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic molecule that is part of a broader class of pyrrolopyridine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The presence of bromine and chlorine atoms on the pyrrolopyridine core suggests that this compound could be a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds often involves multistep reactions, including halogenation, coupling, and reduction steps. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved through sodium borohydride reduction and subsequent debenzylation, indicating the feasibility of reductive approaches in the synthesis of such compounds . Similarly, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine involved carbon-carbon coupling, demonstrating the utility of coupling reactions in constructing the pyridine core . These methods could potentially be adapted for the synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been studied using techniques such as X-ray diffraction (XRD) and computational methods like density functional theory (DFT). For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined using single-crystal XRD, revealing intermolecular hydrogen bonding and π-π interactions . These structural insights are crucial for understanding the properties and reactivity of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.

Chemical Reactions Analysis

The reactivity of halogenated pyrrolopyridines is influenced by the presence of halogen substituents, which can undergo various chemical reactions. For instance, the synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides from bromo-chloropyridine C-nucleosides involved selective palladium-catalyzed cross-coupling and nucleophilic substitutions . These reactions highlight the potential of halogenated pyrrolopyridines, such as 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, to participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are closely related to their molecular structure. The presence of halogen atoms can significantly affect properties such as solubility, melting point, and reactivity. For example, the study of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a related compound, provided insights into the synthesis and properties of chlorinated and brominated pyrazoles . Additionally, the study of hydrogen bonding in halogenated pyridines, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, offers valuable information on the influence of halogen substituents on intermolecular interactions . These findings can be extrapolated to predict the behavior of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine in various environments.

Wissenschaftliche Forschungsanwendungen

Application in Cancer Therapy

- Scientific Field : Oncology

- Summary of the Application : The compound is used in the development of potent fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .

- Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .

- Results or Outcomes : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Application in Pesticide Development

- Scientific Field : Agrochemistry

- Summary of the Application : Pyrazoles, like many other five-membered heterocyclic compounds, have been applied very often in pharmacology and medicine because of their various activities . They play very important roles in the agrochemical area and many of them have been widely used due to their insecticidal , fungicidal , and herbicidal activities .

- Methods of Application : A series of novel N-hydroxyl amide derivatives containing N-pyridylpyrazole ring was designed based on the structure of N-pyridylpyrazole carboxamide compounds and were successfully synthesized via a replacement of “―CONH―” with “―CON(OH)―” moiety .

- Results or Outcomes : Their insecticidal and fungicidal activities were evaluated by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .

Application in Antimicrobial, Anti-inflammatory, Antiviral, and Antifungal Therapies

- Scientific Field : Pharmacology

- Summary of the Application : Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, has been found to exhibit a wide range of biological activities . Compounds with this scaffold have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Application in Colchicine-Binding Site Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of the Application : A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These inhibitors can disrupt the balance of microtubule dynamics by binding to specific binding sites of microtubule proteins, leading to mitotic arrest .

- Methods of Application : Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .

- Results or Outcomes : Among them, compound 10t exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . Tubulin polymerization experiments indicated that 10t potently inhibited tubulin polymerization at concentrations of 3µM and 5µM .

Application in Diabetes Treatment

- Scientific Field : Endocrinology

- Summary of the Application : The compound has been found to be effective in reducing blood glucose levels . This makes it potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- Methods of Application : The specific methods of application or experimental procedures for this use are not detailed in the available literature .

- Results or Outcomes : The outcomes of this application are also not detailed in the available literature .

Application in Insecticidal and Fungicidal Activities

- Scientific Field : Agrochemistry

- Summary of the Application : A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized . These compounds have shown potential for use in insecticidal and fungicidal applications .

- Methods of Application : The compounds were synthesized by the reaction of pyrazole carbonyl chloride .

- Results or Outcomes : The specific results or outcomes of this application are not detailed in the available literature .

Safety And Hazards

The compound is associated with certain hazards. The safety information available indicates that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317)1.

Eigenschaften

IUPAC Name |

3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXKOASQVGQLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646769 | |

| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

1000341-61-6 | |

| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

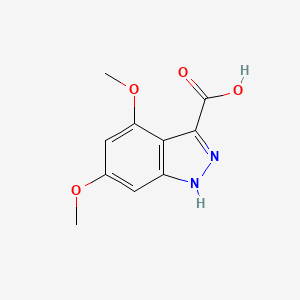

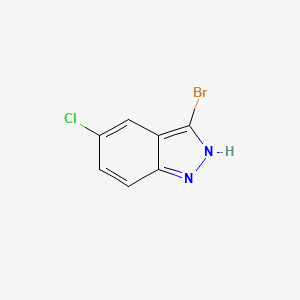

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)